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2,6-Dibromocyclohepta-2,4,6-trien-1-one
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Description
2,6-Dibromocyclohepta-2,4,6-trien-1-one is a useful research compound. Its molecular formula is C7H4Br2O and its molecular weight is 263.91 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Dibromocyclohepta-2,4,6-trien-1-one is a notable compound within the family of tropones, which are characterized by their unique structural features and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a brominated derivative of tropone. Its structure can be represented as follows:
This compound features a cycloheptatriene ring with two bromine substituents and a ketone group. The presence of these functional groups contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance:
- Insecticidal Activity : Similar compounds have demonstrated strong insecticidal properties against various pests. For example, tropolone has shown potent effects against Coptotermes formosanus and Tyrophagus putrescentiae, outperforming traditional insecticides like DEET in some cases .
- Antifungal Activity : Studies have reported that tropolone derivatives possess antifungal properties with minimum inhibitory concentration (MIC) values ranging from 6.0 to 50.0 µg/mL against plant-pathogenic fungi .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit metalloproteases such as carboxypeptidase A and collagenase. The IC50 values for these activities suggest strong inhibitory effects that could be leveraged for therapeutic applications .
- Antioxidant Properties : Troponoids are known for their antioxidant capabilities, which may play a role in protecting cells from oxidative stress .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological profiles of brominated compounds. In silico studies indicate varying degrees of toxicity associated with different metabolites of related compounds. Understanding these profiles is crucial for assessing the safety and efficacy of potential therapeutic agents derived from this compound .
Case Study 1: Insecticidal Efficacy
A study evaluated the insecticidal efficacy of tropolone derivatives against Dermatophagoides farinae. The results indicated that these compounds exhibited higher mortality rates compared to conventional insecticides. This suggests potential applications in pest control strategies that minimize reliance on synthetic chemicals.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of tropolone derivatives against Pythium aphanidermatum. The study found that the MIC was as low as 6.0 µg/mL, indicating strong antifungal activity and suggesting potential agricultural applications in crop protection.
Data Summary
Properties
CAS No. |
101420-83-1 |
---|---|
Molecular Formula |
C7H4Br2O |
Molecular Weight |
263.91 g/mol |
IUPAC Name |
2,6-dibromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O/c8-5-2-1-3-6(9)7(10)4-5/h1-4H |
InChI Key |
KVPLEUKVQYESBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=O)C(=C1)Br)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.